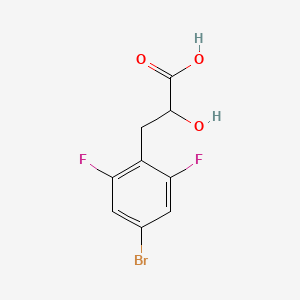
3-(4-Bromo-2,6-difluorophenyl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-2,6-difluorophenyl)-2-hydroxypropanoic acid is an organic compound with a molecular formula of C9H7BrF2O3. This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, along with a hydroxypropanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2,6-difluorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 4-bromo-2,6-difluorobenzaldehyde with appropriate reagents to introduce the hydroxypropanoic acid group. One common method involves the use of glacial acetic acid and heating the reaction mixture to 80°C for several days .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to ensure the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2,6-difluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-(4-Bromo-2,6-difluorophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2,6-difluorophenyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromo-2,6-difluorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2,6-difluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromo-2,6-difluorophenyl)propanoic acid: Similar structure but lacks the hydroxy group.
2-(4-Bromo-2,6-difluorophenyl)acetic acid: Similar structure but with an acetic acid moiety instead of hydroxypropanoic acid.
Uniqueness
3-(4-Bromo-2,6-difluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The hydroxypropanoic acid moiety also adds to its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C9H7BrF2O3 |
|---|---|
Molecular Weight |
281.05 g/mol |
IUPAC Name |
3-(4-bromo-2,6-difluorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H7BrF2O3/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2,8,13H,3H2,(H,14,15) |
InChI Key |
YXKDDHITLROYBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(C(=O)O)O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


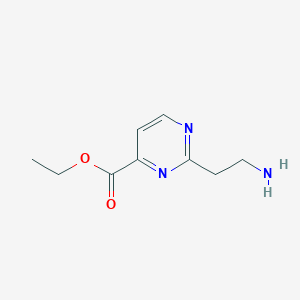
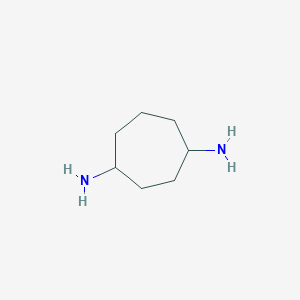
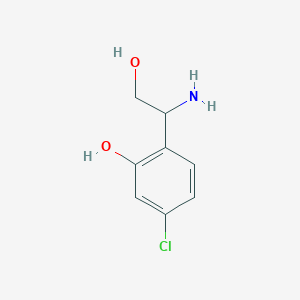
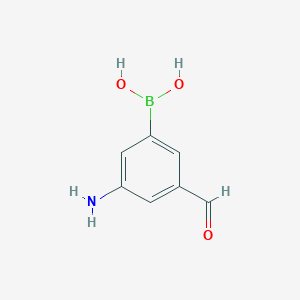
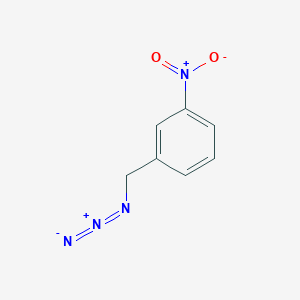
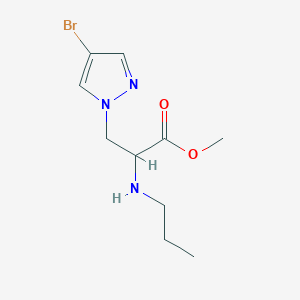
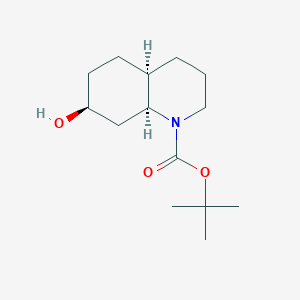
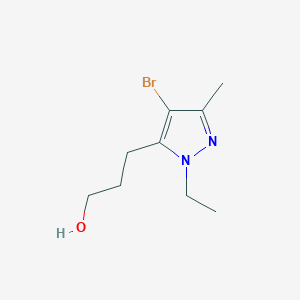
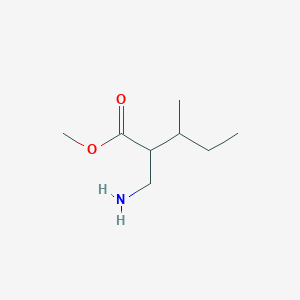
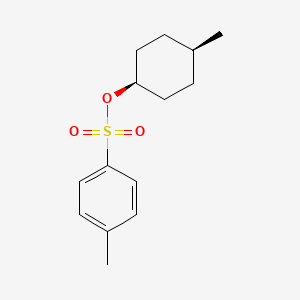
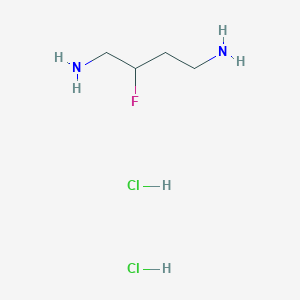
![Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate](/img/structure/B13553617.png)
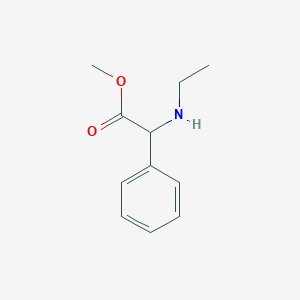
![(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B13553645.png)
